Gamitrinib TPP hexafluorophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

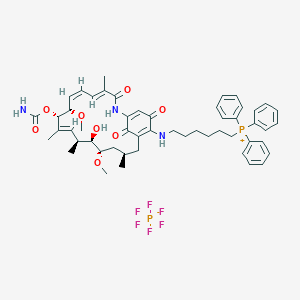

2D Structure

Properties

IUPAC Name |

6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H64N3O8P.F6P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6;1-7(2,3,4,5)6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60);/q;-1/p+1/b28-20-,36-21+,38-33+;/t35-,37+,45+,46+,48-,50+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFIBTCZSRLMDOD-WLXHSWTPSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)/C)OC)OC(=O)N)\C)C)O)OC.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H65F6N3O8P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1036.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131626-47-5 | |

| Record name | Gamitrinib hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1131626475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GAMITRINIB HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPA976X5XY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gamitrinib TPP Hexafluorophosphate: A Technical Guide to Mitochondrial-Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamitrinib TPP hexafluorophosphate is a first-in-class, mitochondria-targeted inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the folding and stability of numerous proteins involved in cancer cell survival and proliferation. By selectively accumulating within the mitochondria of tumor cells, Gamitrinib disrupts essential organelle functions, leading to potent anti-cancer activity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental protocols related to this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.

Core Mechanism of Action

This compound is a combinatorial molecule consisting of the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) linked to a triphenylphosphonium (TPP) cation.[1][2][3] The positively charged TPP moiety facilitates the molecule's accumulation within the negatively charged mitochondrial matrix, achieving a concentration up to 106-fold higher than in the cytosol.[1]

Once inside the mitochondria, Gamitrinib inhibits the ATPase activity of mitochondrial Hsp90 (mtHsp90), including TRAP1 (TNF receptor-associated protein-1).[4][5] This inhibition leads to an accumulation of misfolded proteins within the mitochondria, triggering the mitochondrial unfolded protein response (mitoUPR) and acute proteotoxic stress.[4] The disruption of mitochondrial proteostasis ultimately results in the induction of apoptosis through the mitochondrial permeability transition pore (mPTP) opening, loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[6][7]

Signaling Pathways

The primary signaling pathway initiated by this compound is the intrinsic apoptotic pathway. At sub-lethal doses, it can also induce mitophagy, a cellular quality control mechanism to clear damaged mitochondria, through the PINK1/Parkin pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Anti-Cancer Activity

| Cell Line | Cancer Type | Assay | IC50 | Exposure Time | Reference |

| NCI 60-cell line panel | Various | MTT | 0.16–29 µM | - | [1] |

| PC3 | Prostate Cancer | MTT | ~5 µM | 24 h | [6] |

| C4-2B | Prostate Cancer | MTT | ~5 µM | 24 h | [6] |

| Patient-derived and cultured glioblastoma cell lines | Glioblastoma | - | 15-20 μM | 16 h | [2][3][7] |

Table 2: In Vivo Efficacy in Xenograft Models

| Cancer Model | Animal Model | Treatment | Dosage | Outcome | Reference |

| PC3 Xenograft | SCID/beige mice | Gamitrinib-TPP | 10 mg/kg, daily i.p. | Complete inhibition of tumor growth | [6] |

| U87-Luc Intracranial Glioblastoma | Nude mice | Gamitrinib TPP | 20 mg/kg, daily i.p. | No effect on tumor growth as monotherapy | [2][3] |

| U87-Luc Intracranial Glioblastoma | Nude mice | Gamitrinib TPP + TRAIL | 10 mg/kg i.p. + 2 ng intracranial TRAIL | Suppression of tumor growth | [7] |

| LN229 Glioblastoma Xenograft | Nu/Nu mice | Gamitrinib TPP | 5 mg/kg, i.p. | Partial inhibition of tumor growth | [8] |

| LN229 Glioblastoma Xenograft | Nu/Nu mice | Gamitrinib TPP + OTX015 | 5 mg/kg i.p. + 50 mg/kg OTX015 | Significant inhibition and tumor regression | [8] |

Table 3: Pharmacokinetic and Toxicological Data

| Parameter | Species | Value | Reference |

| Plasma Protein Binding | - | >99% | [1] |

| Clearance | - | 85.6 ± 5.8 mL/min/kg | [1] |

| Half-life (t1/2) | - | 12.2 ± 1.55 h | [1] |

| CYP450 Inhibition (CYP1A2, CYP2A6, CYP2B6, CYP2C8) | In vitro | IC50 > 8 µM | [1] |

| Toxicity (up to 36 days) | Beagle Dogs | Unremarkable at doses up to 12-fold higher than therapeutic doses in mice | [1] |

| Toxicity (up to 29 days) | Sprague-Dawley Rats | Mild elevation of serum urea nitrogen at ≥10 mg/kg/dose | [1] |

Experimental Protocols

Cell Viability Assay (MTT)

-

Cell Seeding: Seed cancer cells (e.g., PC3, C4-2B) in 96-well plates at a density of 2 x 10³ cells per well and allow them to adhere for at least 24 hours.[7]

-

Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-20 µM) or vehicle control.[7]

-

Incubation: Incubate the plates for the desired time period (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[5][6]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 405 nm using a microplate reader.[7] The absorbance is proportional to the number of viable cells.

Apoptosis Analysis by Flow Cytometry

-

Cell Treatment: Treat cancer cells (1 x 10⁶) with this compound or vehicle control for the desired time.[7]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

In Vivo Xenograft Studies

-

Tumor Implantation: Subcutaneously or orthotopically implant cancer cells (e.g., 1 x 10⁶ LN229 cells) into immunocompromised mice (e.g., Nu/Nu or SCID).[6][8]

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., ~100–150 mm³).[6]

-

Randomization: Randomize animals into treatment and control groups.[7]

-

Treatment Administration: Administer this compound via intraperitoneal (i.p.) or intravenous (i.v.) injection at the specified dose and schedule.[7][8]

-

Tumor Monitoring: Monitor tumor growth regularly using calipers or bioluminescence imaging (for luciferase-expressing cells).[7]

-

Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume, animal survival).

Clinical Development

Based on promising preclinical data demonstrating its anti-cancer activity and safety profile, a first-in-human, Phase I clinical trial of Gamitrinib has been initiated in patients with advanced cancers (NCT04827810).[1][9][10] The primary objectives of this study are to determine the safety, maximum tolerated dose (MTD), and dose-limiting toxicities (DLT) of intravenously administered Gamitrinib.[10]

Conclusion

This compound represents a novel and promising strategy in cancer therapy by specifically targeting a key vulnerability of tumor cells – their reliance on mitochondrial Hsp90. Its ability to selectively accumulate in mitochondria and induce cell death while sparing normal tissues highlights the potential of subcellularly targeted drug delivery. The ongoing clinical evaluation will be crucial in determining the therapeutic utility of this innovative agent in the treatment of advanced malignancies. This technical guide provides a foundational understanding for further research and development in this exciting area of oncology.

References

- 1. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

The Advent of Gamitrinibs: A Technical Guide to the Discovery and Development of Mitochondria-Targeted Hsp90 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that exploit the unique vulnerabilities of cancer cells. One such vulnerability lies within the mitochondria, the powerhouses of the cell, which are increasingly recognized as crucial hubs for tumor cell survival and proliferation. This technical guide delves into the discovery and development of Gamitrinib compounds, a novel class of mitochondria-targeted Heat shock protein 90 (Hsp90) inhibitors that have shown significant promise in preclinical and early clinical settings.

Gamitrinibs represent a paradigm of rational drug design, combining a potent Hsp90 inhibitor with a mitochondrial-targeting moiety to deliver the therapeutic agent directly to its subcellular site of action. This targeted approach aims to enhance anti-cancer efficacy while minimizing off-target effects, a critical goal in the development of next-generation cancer therapeutics. This document will provide an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of Gamitrinib compounds, supplemented with detailed experimental protocols and data presented for scientific scrutiny.

Discovery and Rationale

The discovery of Gamitrinibs was born from the understanding that a specific pool of the molecular chaperone Hsp90 is localized within the mitochondria of tumor cells, but not in normal tissues.[1] This mitochondrial Hsp90, including TNF receptor-associated protein-1 (TRAP1), plays a critical role in maintaining mitochondrial protein homeostasis and suppressing cell death pathways.[2] Traditional Hsp90 inhibitors, while effective in the cytosol, fail to accumulate in mitochondria, leaving this protective chaperone pool intact.[3]

This led to the innovative design of Gamitrinib (GA mitochondrial matrix inhibitor), a combinatorial molecule that couples the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) to a mitochondrial-targeting moiety, triphenylphosphonium (TPP).[4][5] The lipophilic cationic nature of TPP facilitates its accumulation within the negatively charged mitochondrial matrix.[6] This design allows for the selective delivery of the Hsp90 inhibitor to its mitochondrial target, thereby disrupting essential mitochondrial functions in cancer cells and inducing apoptosis.[3][7]

Chemical Synthesis

The synthesis of Gamitrinib compounds involves the conjugation of the Hsp90 inhibitor 17-AAG with a mitochondrial targeting moiety via a linker.[5][7] The most well-characterized Gamitrinib, Gamitrinib-TPP, utilizes triphenylphosphonium as the targeting group. The general synthetic strategy involves modifying the C17 position of the 17-AAG backbone to introduce a linker, which is then coupled to the TPP moiety.[7]

A detailed, step-by-step protocol for the chemical synthesis of Gamitrinib is proprietary and not fully disclosed in the public literature. However, the key steps, as inferred from published descriptions, are outlined below.[5][7]

Caption: Conceptual workflow for the synthesis of Gamitrinib-TPP.

Mechanism of Action

Gamitrinibs exert their potent anti-cancer effects through a "mitochondriotoxic" mechanism of action.[3] Upon entering the cell, the TPP moiety directs the Gamitrinib molecule to the mitochondria, where it accumulates.[7] Inside the mitochondria, the 17-AAG component binds to and inhibits the ATPase activity of mitochondrial Hsp90 (TRAP1).[2]

The inhibition of mitochondrial Hsp90 disrupts the folding and stability of its client proteins, leading to an accumulation of misfolded proteins and proteotoxic stress.[8] This triggers the opening of the mitochondrial permeability transition pore (mPTP), a critical event that dissipates the mitochondrial membrane potential.[3] The loss of membrane potential is followed by the release of cytochrome c from the intermembrane space into the cytosol.[3][7]

In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[6] Active caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases like caspase-3 and -7, which orchestrate the systematic dismantling of the cell, culminating in apoptosis.[6]

Caption: Signaling pathway of Gamitrinib-induced apoptosis.

Preclinical Development

Gamitrinib compounds have undergone extensive preclinical evaluation in a wide range of cancer models, demonstrating broad and potent anti-cancer activity.

In Vitro Efficacy

Gamitrinibs have shown cytotoxic activity against a diverse panel of human cancer cell lines, including those resistant to conventional therapies.[9]

Table 1: In Vitro Cytotoxicity of Gamitrinib Compounds

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| PC3 | Prostate Cancer | Gamitrinib-TPP | ~1-4 | [4] |

| C4-2B | Prostate Cancer | Gamitrinib-TPP | ~1-4 | [9] |

| H460 | Lung Adenocarcinoma | Gamitrinib-G4 | ~0.5 | [7] |

| SKBr3 | Breast Cancer | Gamitrinib-G4 | Not specified, but effective | [7] |

| U87MG | Glioblastoma | Gamitrinib | Not specified, but effective | [10] |

| NCI-60 Panel | Various | Gamitrinib-G4 | 0.46 - 9.54 | [9] |

| NCI-60 Panel | Gamitrinib-TPP | GI50: 4.62x10⁻⁷–9.54x10⁻⁶ M | [9] |

In Vivo Efficacy

Systemic administration of Gamitrinibs to mice bearing human tumor xenografts resulted in significant tumor growth inhibition and prolonged survival.[3][10] Notably, Gamitrinibs were well-tolerated at therapeutically effective doses.[4]

Table 2: In Vivo Efficacy of Gamitrinib Compounds in Xenograft Models

| Cancer Model | Animal Model | Compound | Dose and Schedule | Outcome | Reference |

| Prostate Cancer (PC3) | SCID/beige mice | Gamitrinib-TPP | 10 mg/kg, daily i.p. | Complete tumor growth inhibition | [9] |

| Lung Cancer (H460) | Mice | Gamitrinib-G4 | Not specified | Significant tumor growth inhibition | [7] |

| Glioma (CDX & PDX) | Mice | Gamitrinib | Not specified | Delayed tumor growth, improved survival | [10] |

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies in rats revealed that Gamitrinib has a longer half-life and slower clearance compared to its non-targeted counterpart, 17-AAG.[4][5] Toxicology studies in rats and beagle dogs demonstrated that Gamitrinib is well-tolerated at doses significantly higher than those required for therapeutic efficacy in mice.[4]

Table 3: Pharmacokinetic Parameters of Gamitrinib in Sprague-Dawley Rats

| Parameter | Value | Reference |

| Clearance (CL) | 85.6 ± 5.8 mL/min/kg | [4] |

| Half-life (t1/2) | 12.2 ± 1.55 h | [4] |

| AUC0-t | 783.1 ± 71.3 h∙ng/mL | [4] |

| Plasma Protein Binding | >99% | [4] |

| Intrinsic Clearance (liver microsomes) | 3.30 mL/min/g | [4] |

Clinical Development

Based on the compelling preclinical data, a first-in-human, Phase I clinical trial of Gamitrinib was initiated to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced cancers (ClinicalTrials.gov Identifier: NCT04827810).[4][11] The trial is currently ongoing, and results are not yet publicly available.

Table 4: Overview of the Phase I Clinical Trial of Gamitrinib (NCT04827810)

| Parameter | Details | Reference |

| Status | Recruiting | [11] |

| Study Type | Interventional (Clinical Trial) | [11] |

| Phase | Phase 1 | [12] |

| Primary Objective | To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT) | [12] |

| Secondary Objectives | To evaluate the safety profile, pharmacokinetics, and preliminary anti-tumor activity | [12] |

| Intervention | Gamitrinib administered intravenously | [12] |

| Patient Population | Patients with advanced solid tumors | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in Gamitrinib research.

Cell Viability (MTT) Assay

Caption: Standard workflow for assessing cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of Gamitrinib or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis (Caspase Activity) Assay by Flow Cytometry

Protocol:

-

Cell Treatment: Treat cells with Gamitrinib or a vehicle control for the desired time to induce apoptosis.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in a binding buffer and stain with a fluorescently labeled caspase substrate (e.g., a FLICA reagent for active caspases) and a viability dye (e.g., propidium iodide or DAPI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for the recommended time.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescent signal from the caspase substrate will identify apoptotic cells.

Cytochrome c Release Assay

Protocol:

-

Cell Treatment and Harvesting: Treat cells to induce apoptosis and harvest them.

-

Mitochondrial Fractionation: Resuspend the cell pellet in a digitonin-based lysis buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Centrifugation: Centrifuge the lysate to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).

-

Western Blot Analysis: Analyze both the cytosolic and mitochondrial fractions by SDS-PAGE and Western blotting using an antibody specific for cytochrome c. An increase in cytochrome c in the cytosolic fraction of treated cells compared to untreated cells indicates its release from the mitochondria.

In Vivo Tumor Xenograft Study

Protocol:

-

Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

-

Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer Gamitrinib or vehicle control according to the desired dose and schedule (e.g., intraperitoneal injection).

-

Efficacy Assessment: Continue to monitor tumor growth and the overall health of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Conclusion and Future Directions

The discovery and development of Gamitrinib compounds mark a significant advancement in the field of targeted cancer therapy. By specifically targeting a vulnerability unique to cancer cell mitochondria, Gamitrinibs offer a promising new therapeutic strategy with the potential for high efficacy and a favorable safety profile. The ongoing Phase I clinical trial will provide crucial insights into the clinical utility of this novel class of drugs.

Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to Gamitrinib therapy. Furthermore, combination studies with other anti-cancer agents that target complementary pathways may unlock synergistic effects and overcome potential resistance mechanisms. The continued exploration of mitochondria-targeted therapies holds great promise for the future of oncology, and Gamitrinibs are at the forefront of this exciting frontier.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The development of cancers research based on mitochondrial heat shock protein 90 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]

- 10. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facebook [cancer.gov]

The Induction of Apoptosis by Gamitrinib TPP Hexafluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamitrinib TPP hexafluorophosphate (hereafter referred to as G-TPP) is a potent, mitochondria-targeted inhibitor of the Heat Shock Protein 90 (HSP90) chaperone machinery. By selectively accumulating within the mitochondrial matrix, G-TPP induces a robust apoptotic response in cancer cells, highlighting its therapeutic potential. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and key signaling pathways associated with G-TPP-induced apoptosis. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of G-TPP's mechanism of action.

Introduction

The HSP90 chaperone family plays a critical role in maintaining cellular homeostasis by ensuring the proper folding and stability of a wide array of client proteins. In cancer cells, there is a notable upregulation and localization of HSP90 isoforms, including TRAP1 (TNF receptor-associated protein-1), within the mitochondria. This mitochondrial HSP90 is essential for buffering the proteotoxic stress associated with malignant transformation and for maintaining mitochondrial integrity.

G-TPP is a novel small molecule that couples the HSP90 inhibitory moiety of geldanamycin with a triphenylphosphonium (TPP) cation, which directs its accumulation within the mitochondria. This targeted delivery allows for the specific inhibition of mitochondrial HSP90, leading to a cascade of events culminating in apoptotic cell death, while sparing normal cells where mitochondrial HSP90 levels are significantly lower.[1]

Mechanism of Action

G-TPP's primary mechanism of action is the inhibition of the ATPase activity of mitochondrial HSP90. This disruption of chaperone function leads to the accumulation of misfolded proteins within the mitochondrial matrix, a condition known as the mitochondrial unfolded protein response (mitoUPR).[2][3] The mitoUPR, in turn, triggers a series of downstream events that converge on the intrinsic pathway of apoptosis.

The key hallmarks of G-TPP-induced apoptosis include:

-

Loss of Mitochondrial Inner Membrane Potential (ΔΨm): Inhibition of mitochondrial HSP90 disrupts the structural and functional integrity of the electron transport chain, leading to a collapse of the mitochondrial membrane potential.[4][5]

-

Release of Cytochrome c: The loss of ΔΨm is followed by the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[4][6]

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis.[4][6]

At lower concentrations, G-TPP has also been shown to induce the PINK1/Parkin pathway of mitophagy, a cellular quality control mechanism that removes damaged mitochondria.[2][7] This suggests a bimodal response to G-TPP, with lower doses promoting mitochondrial quality control and higher, cytotoxic concentrations triggering apoptosis.[1]

Quantitative Data on Apoptosis Induction

The cytotoxic and pro-apoptotic effects of G-TPP have been quantified across various cancer cell lines. The following tables summarize key findings from the literature.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |

| H460 | Lung Adenocarcinoma | ~0.5 | 3 hours | [4] |

| PC3 | Prostate Cancer | Not specified, but effective at 10 µM | 24 hours | [8] |

| C4-2B | Prostate Cancer | Not specified, but effective at 10 µM | 24 hours | [8] |

| Glioblastoma Cell Lines (patient-derived and cultured) | Glioblastoma | 15-20 | 16 hours | [4][6] |

Table 1: IC50 Values of Gamitrinib TPP in Various Cancer Cell Lines.

| Cell Line | G-TPP Concentration (µM) | Treatment Duration | Apoptosis Induction (Qualitative/Quantitative) | Reference |

| PC3 | 10 | 24 hours | Increased caspase activity and loss of plasma membrane integrity | [8][9] |

| H460 | >1 | 4 hours | Pronounced effector caspase activity and loss of mitochondrial membrane potential | [10] |

| Glioblastoma Cell Lines | 15-20 | 16 hours | Cellular reactivity for annexin V, activation of caspases-9, -3, and -7 | [4][6] |

Table 2: Summary of Gamitrinib TPP-Induced Apoptotic Effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed 2 x 10³ cells per well in a 96-well plate in triplicate.

-

Treatment: After 24 hours, treat the cells with a serial dilution of G-TPP (e.g., 0-20 µM) or vehicle control.

-

Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

-

Cell Treatment: Treat 1 x 10⁶ cells with the desired concentration of G-TPP or vehicle control for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash once with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by multiparametric flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity (late apoptosis or necrosis).

Western Blotting for Caspase Cleavage and Cytochrome c Release

A. Cytosolic and Mitochondrial Fractionation (for Cytochrome c Release)

-

Cell Homogenization: Homogenize approximately 5 x 10⁷ treated and control cells in an ice-cold Dounce tissue grinder with a hypotonic buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).[11]

-

Centrifugation: Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

-

Isolation of Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C. The resulting pellet is the mitochondrial fraction, and the supernatant is the cytosolic fraction.[12]

B. Western Blotting

-

Protein Quantification: Determine the protein concentration of the cytosolic and mitochondrial fractions (or whole-cell lysates for caspase analysis) using a BCA assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved caspase-9, cytochrome c, and a loading control (e.g., GAPDH for cytosolic fractions or COX IV for mitochondrial fractions) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: G-TPP induced apoptotic signaling pathway.

Caption: Experimental workflow for apoptosis detection.

Combination Therapies

The pro-apoptotic effects of G-TPP can be potentiated by combining it with other anti-cancer agents.

-

TRAIL (TNF-related apoptosis-inducing ligand): In glioblastoma models, the combination of G-TPP with TRAIL has been shown to suppress tumor growth in vivo.[6] G-TPP appears to sensitize cancer cells to TRAIL-induced apoptosis.

-

BH3 Mimetics: Combining G-TPP with BH3 mimetics, which are small molecules that inhibit anti-apoptotic Bcl-2 family proteins, results in a synergistic induction of apoptosis.[13] This combination therapy has shown promise in overcoming resistance to conventional cancer treatments.

Conclusion

This compound is a promising anti-cancer agent that selectively targets mitochondrial HSP90 to induce apoptosis in tumor cells. Its mechanism of action, centered on the induction of the mitochondrial unfolded protein response and the intrinsic apoptotic pathway, provides a strong rationale for its further development. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to unravel the full therapeutic potential of G-TPP and similar mitochondria-targeted therapies. The synergistic effects observed with other anti-cancer agents further underscore the potential of G-TPP in combination treatment strategies.

References

- 1. JCI - Exploiting the mitochondrial unfolded protein response for cancer therapy in mice and human cells [jci.org]

- 2. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling the Mitochondrial Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]

- 11. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 13. Inhibition of mitochondrial matrix chaperones and anti-apoptotic Bcl-2 family proteins empower antitumor therapeutic responses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Gamitrinib TPP Hexafluorophosphate and its Impact on Mitophagy Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gamitrinib TPP hexafluorophosphate (G-TPP), a mitochondrially-targeted Hsp90 inhibitor, and its detailed mechanism of action in inducing mitophagy. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows to support further research and development in this area.

Core Mechanism of Action

This compound is a potent inducer of mitophagy, the selective autophagic clearance of damaged mitochondria. Its mechanism is centered on the inhibition of mitochondrial Heat shock protein 90 (Hsp90) family members, such as TRAP1. This inhibition leads to proteotoxic stress within the mitochondria, initiating a cascade of events that culminates in the activation of the PINK1/Parkin signaling pathway.[1][2]

Upon G-TPP-induced mitochondrial stress, the kinase PINK1 (PTEN-induced putative kinase 1) accumulates on the outer mitochondrial membrane.[1][2] Stabilized PINK1 then recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondrial surface.[1][2] Parkin, once recruited, ubiquitinates various outer mitochondrial membrane proteins. A key event in this process is the generation of phosphorylated poly-ubiquitin chains, specifically at the serine 65 residue (pS65-Ub). These ubiquitin chains act as a signal for autophagy receptors, which in turn mediate the engulfment of the damaged mitochondrion by an autophagosome, leading to its degradation.[1][2] Notably, this induction of mitophagy by G-TPP is largely independent of mitochondrial membrane depolarization.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.

Signaling Pathway of G-TPP Induced Mitophagy

Experimental Workflow for Assessing G-TPP Induced Mitophagy

References

Gamitrinib TPP Hexafluorophosphate: A Mitochondria-Targeted Hsp90 Inhibitor Demonstrating Efficacy Across Diverse Cancer Types

For Immediate Release

[City, State] – [Date] – Gamitrinib TPP hexafluorophosphate, a novel, mitochondria-targeted heat shock protein 90 (Hsp90) inhibitor, has demonstrated significant preclinical efficacy in a range of cancer types, including glioblastoma, breast cancer, prostate cancer, and lung cancer. By selectively accumulating in the mitochondria of tumor cells, Gamitrinib disrupts essential protein folding machinery, leading to potent anti-cancer activity and offering a promising therapeutic strategy for various malignancies.

This technical guide provides an in-depth overview of the efficacy of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action to support researchers, scientists, and drug development professionals.

Quantitative Efficacy Data

This compound has shown potent cytotoxic and tumor-regressing effects in both in vitro and in vivo preclinical models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Value (µM) | Time Point | Reference |

| Glioblastoma | 17 Primary Glioma Cell Lines | Varies | 4 days | [1] |

| Glioblastoma | Patient-derived and cultured glioblastoma cell lines | 15-20 | 16 hours | [2][3][4] |

| Breast Adenocarcinoma | SKBr3 | ~10 | 48-96 hours | [5] |

| Breast Adenocarcinoma | MCF-7 | Not specified | 24 hours | [3] |

| Colon Adenocarcinoma | NCI 60 cell-line screen | 0.35–29 | Not specified | [6] |

| Melanoma | NCI 60 cell-line screen | 0.36–2.7 | Not specified | [6] |

| Prostate Adenocarcinoma | PC3 | Not specified | 24 hours | [3] |

Table 2: In Vivo Tumor Growth Inhibition by this compound

| Cancer Type | Animal Model | Treatment Regimen | Outcome | Reference |

| Glioblastoma | Orthotopic U87-Luc xenografts in nude mice | 10 mg/kg daily i.p. injections (in combination with TRAIL) | Suppression of established glioblastoma growth | [3] |

| Glioblastoma | Orthotopic U87MG or PDX xenografts in athymic mice | 10 mg/kg every other day i.p. | Significantly delayed tumor growth and improved survival | [7] |

| Glioblastoma | Subcutaneous xenograft tumor growth in mice | 20 mg/kg daily i.p. injections | No effect on orthotopic glioblastoma growth as monotherapy | [2][4] |

| Breast Cancer | Xenograft tumors in mice | Not specified | Inhibition of tumor growth | [8] |

| Lung Cancer | H460 lung adenocarcinoma xenografts in SCID/beige mice | Dose escalation regimen | Inhibition of tumor growth | [8] |

| Leukemia | Xenograft tumors in mice | Not specified | Inhibition of tumor growth | [8] |

Mechanism of Action: Induction of Mitochondrial Apoptosis

This compound exerts its anti-cancer effects by targeting the mitochondrial Hsp90 chaperone, TRAP1. This targeted inhibition triggers a cascade of events within the mitochondria, culminating in apoptosis.[9] The key steps in this signaling pathway are visualized below.

References

- 1. researchgate.net [researchgate.net]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facebook [cancer.gov]

The Selectivity of Gamitrinib TPP Hexafluorophosphate for Cancer Cell Mitochondria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamitrinib TPP hexafluorophosphate is a novel, first-in-class small molecule inhibitor engineered for selective targeting of the molecular chaperone heat shock protein-90 (Hsp90) within the mitochondria of cancer cells. This technical guide provides an in-depth analysis of the compound's selectivity, mechanism of action, and the experimental methodologies used to characterize its potent anti-cancer activity. By coupling the Hsp90 inhibitor 17-allylamino-geldanamycin (17-AAG) with the mitochondriotropic moiety triphenylphosphonium (TPP), Gamitrinib achieves significant accumulation within the mitochondrial matrix. This targeted approach leads to a "mitochondriotoxic" effect, inducing irreversible organelle dysfunction and apoptosis selectively in tumor cells, which exhibit a heightened dependence on mitochondrial chaperones for survival. This document consolidates key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction

The reprogramming of cellular metabolism is a hallmark of cancer. Tumor cells often exhibit an increased reliance on mitochondrial processes to meet their high bioenergetic and biosynthetic demands. Within the mitochondria of cancer cells, Hsp90 and its homolog, TNF receptor-associated protein-1 (TRAP1), are key regulators of protein folding and quality control, playing a crucial role in buffering the proteotoxic stress associated with rapid tumor growth.[1][2] The selective enrichment of these chaperones in tumor mitochondria compared to normal tissues presents a compelling therapeutic window.[1]

This compound was designed to exploit this dependency. The triphenylphosphonium cation facilitates the molecule's accumulation within the negatively charged mitochondrial matrix. Once localized, the 17-AAG moiety inhibits the ATPase activity of mitochondrial Hsp90 and TRAP1.[1] This disruption of mitochondrial protein homeostasis triggers a cascade of events, culminating in apoptotic cell death.[3][4][5] This targeted approach spares cytosolic Hsp90, potentially mitigating the toxicities associated with non-targeted Hsp90 inhibitors.

Mechanism of Action and Selectivity

This compound's selectivity for cancer cell mitochondria is multifactorial. Firstly, cancer cells often exhibit an elevated mitochondrial membrane potential, which enhances the uptake of the positively charged TPP moiety. Secondly, the expression of Hsp90 and TRAP1 is significantly upregulated in the mitochondria of various tumor types compared to normal cells.[1][6]

Upon accumulation in the mitochondria, Gamitrinib inhibits the chaperone activity of Hsp90/TRAP1. This leads to an accumulation of unfolded or misfolded proteins within the mitochondrial matrix, a condition known as proteotoxic stress.[2][6] This stress initiates the mitochondrial unfolded protein response (mitoUPR) at low concentrations.[6] However, at therapeutic concentrations, the overwhelming proteotoxic stress leads to the opening of the mitochondrial permeability transition pore (mPTP), loss of the inner mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors like cytochrome c into the cytosol.[3][4][5][7] This initiates the intrinsic apoptotic cascade, leading to the activation of caspase-9 and downstream effector caspases, ultimately resulting in cell death.[4][5]

The selectivity of Gamitrinib is demonstrated by its limited effect on normal cells, which have lower levels of mitochondrial Hsp90 and are less dependent on this chaperone system for survival.[7][8][9]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| H460 | Lung Adenocarcinoma | ~0.5 | 3 hours | [7] |

| Glioblastoma Cell Lines (patient-derived and cultured) | Glioblastoma | 15-20 | 16 hours | [4][5] |

| NCI-60 Panel | Various | 0.16 - 29 | Not Specified | [2] |

| Colon Adenocarcinoma | Colon Cancer | 0.35 - 29 | Not Specified | [2] |

| Breast Adenocarcinoma | Breast Cancer | 0.16 - 3.3 | Not Specified | [2] |

| Melanoma | Melanoma | 0.36 - 2.7 | Not Specified | [2] |

| Glioma Cell Lines (17 lines) | Glioma | Not Specified (Significant reduction in cell number at 2.5 and 5 µM) | 4 days | [10] |

| PC3 | Prostate Cancer | Not Specified (Concentration-dependent loss of metabolic activity) | 6 and 24 hours | [3] |

| C4-2B | Prostate Cancer | Not Specified (Concentration-dependent loss of metabolic activity) | 6 and 24 hours | [3] |

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines.

| Cell Type | Effect of Gamitrinib | Reference |

| Normal Human Astrocytes (FHAS) | Did not kill normal fetal human astrocytes | [8][9] |

| Normal Prostatic Epithelial BPH-1 Cells | Did not significantly affect cytochrome c content in isolated mitochondria | [3] |

| Normal Primary Bovine Aortic Endothelial Cells | No cell death | [7] |

| Normal Primary Intestinal Epithelial Cells | No cell death | [7] |

| Normal Human Foreskin Fibroblasts | Modestly reduced viability | [7] |

| Normal Human Umbilical Vein Endothelial Cells | Modestly reduced viability | [7] |

| Normal Prostate Epithelial Cells (RWPE-1) | No synergistic effect in combination with other Hsp90 inhibitors | [11] |

| Human Corneal Cells | No synergistic effect in combination with other Hsp90 inhibitors | [11] |

Table 2: Selectivity of this compound for Cancer Cells over Normal Cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Gamitrinib on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., human glioblastoma cell lines) in triplicate in 96-well plates at a density of 2 x 10³ cells per well.[8][9]

-

Treatment: After allowing the cells to adhere overnight, treat them with a vehicle control or increasing concentrations of this compound (e.g., 0-20 µM) for the desired duration (e.g., up to 24 hours).[8][9]

-

MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 405 nm using a microplate reader.[8][9] The absorbance is directly proportional to the number of viable cells.

Apoptosis Analysis by Flow Cytometry

This method quantifies the extent of apoptosis induced by Gamitrinib.

-

Cell Treatment: Treat approximately 1 x 10⁶ tumor cells with this compound at the desired concentration and for the specified time.

-

Cell Harvesting: Harvest the cells and wash them with a suitable buffer (e.g., PBS).

-

Staining: Resuspend the cells in a binding buffer and stain with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).[8][9]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. This will allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[3][8][9]

Mitochondrial Isolation and Cytochrome c Release Assay

This protocol assesses the integrity of the mitochondrial outer membrane.

-

Cell Lysis and Homogenization: Harvest treated and untreated cells and resuspend them in a mitochondrial isolation buffer. Lyse the cells using a homogenizer.

-

Differential Centrifugation: Perform a series of centrifugation steps to separate the mitochondrial fraction from other cellular components. A crude mitochondrial fraction can be collected by centrifugation at 6,000 g for 10 minutes.[12]

-

Treatment of Isolated Mitochondria (Optional): Isolated mitochondria can be incubated with increasing concentrations of this compound (e.g., 0.8–20 µM) for a specified time (e.g., 30 minutes).[12]

-

Separation of Supernatant and Pellet: Centrifuge the mitochondrial suspension to separate the supernatant (containing released proteins) from the mitochondrial pellet.

-

Western Blotting: Analyze the supernatant and pellet fractions for the presence of cytochrome c by Western blotting.[12] An increase in cytochrome c in the supernatant of treated samples indicates mitochondrial outer membrane permeabilization.

Visualizations

Signaling Pathway of Gamitrinib-Induced Apoptosis

Caption: Signaling pathway of Gamitrinib-induced apoptosis.

Experimental Workflow for Assessing Mitochondrial Selectivity

Caption: Experimental workflow for assessing mitochondrial selectivity.

Conclusion

This compound represents a promising strategy in targeted cancer therapy. Its innovative design, which directs an Hsp90 inhibitor specifically to the mitochondria of cancer cells, allows for the exploitation of a key vulnerability of tumor metabolism and survival. The data presented herein demonstrates its potent and selective "mitochondriotoxic" activity, leading to the induction of apoptosis in a wide range of cancer cell types while sparing normal cells. The detailed experimental protocols and workflow diagrams provide a framework for the continued investigation and development of this and other mitochondria-targeted therapeutics. As of late 2021, a first-in-human phase I clinical trial of Gamitrinib has been initiated for patients with advanced cancer, marking a significant step towards its potential clinical application.[13]

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fox Chase Cancer Center, The Wistar Institute Announce Opening of Phase 1 Clinical Trial of Anticancer Drug Candidate | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

Methodological & Application

Application Notes and Protocols for Gamitrinib TPP Hexafluorophosphate in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental protocols for the use of Gamitrinib TPP hexafluorophosphate in in vivo mouse models of cancer.

Introduction

This compound is a potent and selective inhibitor of the mitochondrial heat shock protein 90 (Hsp90) chaperone, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1). By targeting TRAP1, Gamitrinib disrupts mitochondrial protein folding, leading to mitochondrial dysfunction, induction of the mitochondrial unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1] Its targeted delivery to the mitochondria enhances its anti-cancer efficacy while minimizing off-target effects and systemic toxicity.[2][3]

Recommended Dosage and Administration

The optimal dosage and administration schedule for this compound can vary depending on the tumor model and experimental objectives. Based on preclinical studies, the following dosages have been shown to be effective and well-tolerated in mice.

Table 1: Recommended Dosage of this compound in Mouse Models

| Cancer Model | Dosage | Route of Administration | Dosing Schedule | Reference |

| Glioblastoma (subcutaneous xenograft) | 20 mg/kg | Intraperitoneal (i.p.) | Daily | [4][5] |

| Glioblastoma (orthotopic) | 10 mg/kg | Intraperitoneal (i.p.) | Daily on days 6, 7, 9, and 10 post-implantation (in combination with TRAIL) | [6] |

| Glioblastoma (human xenograft) | 5 mg/kg | Intraperitoneal (i.p.) | 5 days on, 2 days off for 2 weeks, then 3 times a week for 1 week | [7] |

| Prostate Cancer (subcutaneous xenograft) | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [8] |

| Lung Adenocarcinoma (xenograft) | Not Specified | Not Specified | Not Specified | [3] |

| Breast Cancer (xenograft) | Not Specified | Not Specified | Not Specified | [3] |

| Leukemia (xenograft) | Not Specified | Not Specified | Not Specified | [3] |

Pharmacokinetics and Toxicology

Preclinical studies have provided insights into the pharmacokinetic profile and safety of Gamitrinib.

Table 2: Pharmacokinetic Parameters of Gamitrinib in Rats (5 mg/kg, single IV dose)

| Parameter | Value | Unit | Reference |

| Clearance | 85.6 ± 5.8 | mL/min/kg | [8][9] |

| Terminal-phase half-life (t½) | 12.2 ± 1.55 | h | [8][9] |

| Mean AUC (0-t) | 783.1 ± 71.3 | h∙ng/mL | [8][9] |

Toxicology Summary:

Systemic administration of Gamitrinib is generally well-tolerated in animal models.[3][8] In Sprague-Dawley rats, twice-weekly intravenous (IV) administration for up to 29 days at doses of 1, 10, and 25 mg/kg resulted in occasional inflammation at the infusion site and mild, reversible elevation of serum urea nitrogen at doses of 10 mg/kg and higher.[8] In beagle dogs, Gamitrinib was found to be unremarkable with no significant alterations in clinical-chemistry parameters, heart function, or tissue histology at doses up to 12-fold higher than therapeutically effective doses in mice.[8][9]

Experimental Protocols

Formulation of this compound for Injection

A stable injectable suspension of Gamitrinib can be prepared using a multi-step process.[8]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polysorbate 80 (Tween-80)

-

Lecithin

-

Sucrose

-

Dextrose

-

Sterile water for injection

Protocol:

-

Solubilization: Dissolve the Gamitrinib powder in DMSO to a concentration of approximately 2.5%.

-

Dilution Step 1: Dilute the DMSO-Gamitrinib solution in a mixture of 1.25% (w/v) Polysorbate 80, 0.31% (w/v) Lecithin, and 12.5% (w/v) Sucrose in sterile water for injection.

-

Dilution Step 2: Further dilute the mixture in 5% Dextrose.

-

Final Formulation: The final formulation will contain approximately 5 mg/mL Gamitrinib, 2.5% DMSO, 0.125% Polysorbate 80, 0.031% Lecithin, 1.25% Sucrose, and 4.375% Dextrose.[8]

-

Microfluidization (for GMP studies): For a clinical-grade injectable suspension, the formulation can be processed through a microfluidizer to achieve a uniform particle size of less than 200 nm.[8]

Alternative Formulations for Preclinical Studies:[5]

-

Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

-

Protocol 2: 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline.

-

Protocol 3: 5% DMSO, 95% (20% SBE-β-CD in Saline).

In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model

This protocol describes a general workflow for assessing the anti-tumor efficacy of Gamitrinib in a subcutaneous xenograft model.

Materials:

-

Cancer cell line of interest

-

Immunocompromised mice (e.g., Nu/Nu or SCID)

-

This compound, formulated for injection

-

Vehicle control (formulation without Gamitrinib)

-

Calipers for tumor measurement

-

Sterile syringes and needles

Protocol:

-

Cell Culture: Culture the chosen cancer cell line under standard conditions.

-

Tumor Cell Implantation: Subcutaneously inject an appropriate number of cancer cells (e.g., 1 x 10^6 LN229 glioblastoma cells) into the flank of each mouse.[7]

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-150 mm³).[3]

-

Randomization and Grouping: Randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Treatment Group: Administer the formulated this compound at the desired dosage and schedule via the chosen route (e.g., i.p. injection).

-

Control Group: Administer the vehicle control following the same schedule and route.

-

-

Tumor Measurement: Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring Animal Health: Monitor animal body weight and overall health throughout the study.

-

Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Mechanism of Action and Signaling Pathways

Gamitrinib exerts its anti-cancer effects by targeting the mitochondrial chaperone TRAP1, leading to a cascade of events that culminate in cell death.

Caption: Gamitrinib's mechanism of action targeting mitochondrial TRAP1.

The inhibition of TRAP1 by Gamitrinib induces the mitochondrial unfolded protein response (UPR) and disrupts mitochondrial integrity, leading to the release of cytochrome c and subsequent activation of the caspase cascade, resulting in apoptosis.[4] Furthermore, Gamitrinib can induce mitophagy through the PINK1/Parkin pathway.[1]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo efficacy study of Gamitrinib.

Caption: A standard workflow for in vivo Gamitrinib efficacy studies.

References

- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wistar.org [wistar.org]

- 3. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Feasibility and safety of targeting mitochondria for cancer therapy - preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

How to dissolve Gamitrinib TPP hexafluorophosphate for experimental use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamitrinib TPP hexafluorophosphate is a potent and specific inhibitor of the mitochondrial heat shock protein 90 (HSP90) chaperone machinery.[1][2][3][4][5] It is a member of the Gamitrinib (GA) family of mitochondrial matrix inhibitors, which are characterized by the conjugation of an HSP90 inhibitor, 17-allylamino geldanamycin (17-AAG), to a triphenylphosphonium (TPP) cation that directs the molecule to the mitochondria.[1][2] This targeted delivery allows for the selective disruption of the mitochondrial unfolded protein response (mitoUPR) in cancer cells, leading to apoptosis and mitophagy, while sparing cytosolic HSP90 function.[6][7] Preclinical studies have demonstrated its anti-cancer activity in various models, including glioma, prostate cancer, lung cancer, and breast cancer.[4][8]

These application notes provide detailed protocols for the dissolution, storage, and experimental use of this compound for both in vitro and in vivo research applications.

Data Presentation

Solubility

| Solvent | Concentration | Method | Notes |

| DMSO | 50 mg/mL (48.26 mM) | Ultrasonic assistance may be required. | The compound is hygroscopic; use freshly opened DMSO for best results.[1] |

| Water | < 0.1 mg/mL | - | Considered insoluble.[1] |

Storage and Stability

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| Solvent | -80°C | 2 years |

| -20°C | 1 year |

It is recommended to prepare fresh solutions for immediate use. If storage of a stock solution is necessary, aliquot into single-use vials to avoid repeated freeze-thaw cycles.[4]

Experimental Protocols

In Vitro Application Protocol

1. Preparation of Stock Solution

-

To prepare a 50 mM stock solution of this compound, dissolve 51.8 mg of the compound in 1 mL of fresh, anhydrous DMSO.

-

Aid dissolution by vortexing and, if necessary, using an ultrasonic bath.[1] Ensure the solution is clear before use.[4]

2. Cell Culture Treatment

-

For typical cell-based assays, dilute the stock solution in cell culture medium to the desired final concentration. For example, to treat cells with 10 µM Gamitrinib TPP, add 0.2 µL of the 50 mM stock solution to 1 mL of culture medium.

-

Concentrations of 15-20 µM have been shown to effectively induce apoptosis in glioblastoma cell lines within a 16-hour incubation period.[1][2][3]

-

For studies investigating mitophagy, a concentration of 10 µM has been used.[4][7]

-

For combination studies with other agents, suboptimal concentrations, such as 5 µM, may be appropriate.[3]

3. Assay for Apoptosis Induction

-

Seed tumor cells in a 96-well plate at a density of 2 x 10³ cells/well.[3]

-

Treat cells with varying concentrations of Gamitrinib TPP (e.g., 0-20 µM) for up to 24 hours.[3]

-

Assess cell viability using a standard method such as an MTT assay.[3]

-

To confirm apoptosis, label treated cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry.[3]

In Vivo Application Protocol

1. Formulation for Intraperitoneal (i.p.) Injection

For basic research purposes, a simple formulation in DMSO or a mixture of DMSO and other vehicles can be prepared. However, for more advanced preclinical studies, a more complex vehicle is recommended to improve solubility and tolerability.

A previously published formulation for a 5 mg/mL solution for intravenous administration can be adapted for intraperitoneal use.[9]

2. Dosing Regimen

-

Doses ranging from 5 mg/kg to 20 mg/kg administered via daily intraperitoneal injections have been used in mouse xenograft models.[2][4]

-

In a human glioma xenograft model, a dose of 5 mg/kg was administered intraperitoneally for 3 weeks (5 days on, 2 days off for the first two weeks, and 3 times a week for the third week).[4]

-

For orthotopic glioblastoma models, a systemic administration of 20 mg/kg via daily i.p. injections has been documented.[1][2]

3. Monitoring

-

Monitor tumor growth using appropriate methods, such as caliper measurements for subcutaneous tumors or bioluminescence imaging for orthotopic models.[2][3]

-

Regularly monitor animal weight and overall health to assess for any treatment-related toxicity.[2]

Mandatory Visualization

Caption: Mechanism of action of this compound.

Caption: General experimental workflows for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. Gamitrinib TPP | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 6. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Gamitrinib TPP hexafluorophosphate solubility in DMSO and other solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, handling, and mechanism of action of Gamitrinib TPP hexafluorophosphate, a mitochondrial-targeted Heat Shock Protein 90 (HSP90) inhibitor. The included protocols offer step-by-step guidance for solution preparation and experimental use.

Application Notes

This compound is a derivative of the HSP90 inhibitor 17-allylamino geldanamycin (17-AAG) conjugated to a triphenylphosphonium (TPP) moiety.[1][2] This TPP group facilitates the compound's accumulation within the mitochondria, allowing for selective inhibition of the mitochondrial pool of HSP90 chaperones, such as TRAP-1.[3][4][5] This targeted action leads to a "mitochondriotoxic" mechanism, inducing catastrophic proteotoxic stress, loss of mitochondrial membrane potential, cytochrome c release, and subsequent caspase-dependent apoptosis in cancer cells.[2][6][7][8] Unlike cytosolic HSP90 inhibitors, Gamitrinib's action is largely confined to the mitochondria, sparing HSP90 functions in other cellular compartments.[1][2][7]

Mechanism of Action

Gamitrinib TPP exerts its anti-cancer effects by inhibiting the ATPase activity of mitochondrial HSP90.[3][4][7] This disruption of chaperone function leads to the accumulation of unfolded proteins within the mitochondria, triggering the mitochondrial unfolded protein response (UPR) and ultimately leading to apoptosis.[8][9] The key events in the signaling cascade include the loss of mitochondrial inner membrane potential, release of cytochrome c into the cytosol, and the activation of initiator caspase-9, followed by effector caspases-3 and -7.[1][2][8] Additionally, Gamitrinib TPP has been shown to induce PINK1/Parkin-dependent mitophagy, a cellular process for clearing damaged mitochondria.[5][9]

Solubility Data

The solubility of this compound is critical for the preparation of stock solutions for both in vitro and in vivo studies.

Table 1: Solubility in Common Solvents

| Solvent | Concentration | Observations |

| DMSO | 50 mg/mL (48.26 mM) | Ultrasonic treatment may be needed to fully dissolve.[1] It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |

| Water | < 0.1 mg/mL | Considered insoluble.[1] |

Table 2: Formulations for In Vivo Studies

The following multi-solvent systems have been used to achieve clear solutions for administration. The percentages indicate the volumetric ratio in the final solution.[1]

| Protocol | Formulation Components | Final Concentration | Solution Appearance |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.41 mM) | Clear solution |

| 2 | 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | ≥ 2.5 mg/mL (2.41 mM) | Clear solution |

| 3 | 5% DMSO, 95% (20% SBE-β-CD in Saline) | 2.5 mg/mL (2.41 mM) | Suspended solution (ultrasonic needed) |

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL DMSO Stock Solution

This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in cell culture media or other aqueous buffers.

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic water bath

Procedure:

-

Weigh the desired amount of this compound powder in a sterile tube.

-

Add the required volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, place the tube in an ultrasonic water bath. Sonicate in short bursts until the solution is clear. Gentle heating to 37°C can also aid dissolution.[10]

-

Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol 2: Preparation of an In Vivo Formulation (Example: Protocol 1)

This protocol details the preparation of a 1 mL working solution for animal studies, based on the formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

Materials:

-

This compound DMSO stock solution (e.g., 25 mg/mL)

-

PEG300

-

Tween-80

-

Sterile Saline (0.9% NaCl)

-

Sterile tubes and syringes

Procedure:

-

Step 1: In a sterile tube, add 400 µL of PEG300.

-

Step 2: Add 100 µL of a 25 mg/mL Gamitrinib TPP DMSO stock solution to the PEG300. Mix thoroughly until the solution is homogeneous. This creates the initial drug-solvent mixture.

-

Step 3: Add 50 µL of Tween-80 to the mixture and mix again until uniform.

-

Step 4: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well.

-

The final solution will contain 2.5 mg/mL of Gamitrinib TPP in the specified vehicle.

-

It is recommended to prepare this formulation fresh before each use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 3: General Method for Cell-Based Assays

This protocol provides a general guideline for treating cultured cells with this compound. Concentrations should be optimized for specific cell lines and experimental endpoints.

Materials:

-

This compound DMSO stock solution

-

Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)

-

Complete cell culture medium

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Dilution: Prepare a series of intermediate dilutions of the Gamitrinib TPP DMSO stock solution in complete cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

-

Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of Gamitrinib TPP. For example, studies have used concentrations ranging from 5 µM to 20 µM for various glioblastoma and prostate cancer cell lines, with incubation times of 6 to 24 hours.[1][6][8]

-

Vehicle Control: Treat a parallel set of cells with medium containing the same final concentration of DMSO used in the highest drug concentration group. This serves as the vehicle control.

-

Incubation: Return the cells to the incubator for the desired treatment period (e.g., 4, 8, 16, or 24 hours).[1][10]

-

Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays (e.g., MTT), apoptosis assays (e.g., Annexin V staining, caspase activity), or western blotting for pathway analysis.[6][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. universalbiologicals.com [universalbiologicals.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Gamitrinib | C52H65N3O8P+ | CID 25232582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. glpbio.com [glpbio.com]

Application Notes and Protocols for Cell Viability Assays with Gamitrinib TPP Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamitrinib TPP hexafluorophosphate is a potent, mitochondria-targeted inhibitor of the Heat Shock Protein 90 (HSP90) molecular chaperone family.[1][2][3] By combining an HSP90 inhibitor with a triphenylphosphonium (TPP) moiety, Gamitrinib selectively accumulates within the mitochondria of cancer cells.[1][2][4] This targeted action leads to the disruption of mitochondrial protein folding, triggering a cascade of events that culminate in apoptotic cell death.[1][5] These application notes provide detailed protocols for assessing cell viability following treatment with this compound, along with data presentation guidelines and visualizations of the key signaling pathways involved.

Mechanism of Action